(4-Aminophenyl)dimethylphosphine oxide

CAS No.: 737751-54-1

Cat. No.: VC7997610

Molecular Formula: C8H12NOP

Molecular Weight: 169.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737751-54-1 |

|---|---|

| Molecular Formula | C8H12NOP |

| Molecular Weight | 169.16 g/mol |

| IUPAC Name | 4-dimethylphosphorylaniline |

| Standard InChI | InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

| Standard InChI Key | OHARHHSJWGEMMN-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=CC=C(C=C1)N |

| Canonical SMILES | CP(=O)(C)C1=CC=C(C=C1)N |

Introduction

Chemical Structure and Characterization

Molecular Architecture

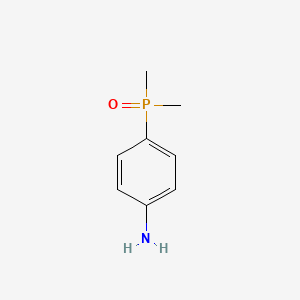

The compound features a phenyl ring with two functional groups: an amine (-NH) at the para position and a dimethylphosphine oxide (-P(O)(CH)) group. This configuration is represented by the SMILES notation CP(=O)(C)C1=CC=C(C=C1)N. The phosphorus atom adopts a tetrahedral geometry, bonded to two methyl groups, an oxygen atom, and the aromatic ring.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Dimethylphosphorylaniline | |

| Molecular Formula | ||

| Molecular Weight | 169.16 g/mol | |

| Canonical SMILES | CP(=O)(C)C1=CC=C(C=C1)N | |

| InChI Key | OHARHHSJWGEMMN-UHFFFAOYSA-N |

Synthesis and Derivatives

Table 2: Hydrochloride Derivative Properties

Reaction Chemistry

The compound’s amine and phosphine oxide groups enable diverse reactivity:

-

Amine Group: Participates in acylation, alkylation, and diazotization reactions.

-

Phosphine Oxide: Acts as a ligand in coordination chemistry or undergoes reduction to phosphines.

Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Physicochemical Properties

Solubility and Stability

The free base exhibits limited solubility in polar solvents but dissolves in dimethyl sulfoxide (DMSO) or dichloromethane. The hydrochloride form shows improved aqueous solubility due to ionic character . Both compounds require storage at 2–8°C to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume